molecular formula C19H17NO5 B14520477 10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile CAS No. 62409-72-7

10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile

Cat. No.: B14520477
CAS No.: 62409-72-7
M. Wt: 339.3 g/mol
InChI Key: XEMSJTIGQZYRGB-UHFFFAOYSA-N
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Description

10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile typically involves the cyclization of stilbene derivatives under UV irradiation . The reaction conditions often include the use of methoxy groups to facilitate the formation of the phenanthrene backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile exerts its effects is not fully understood. it is believed to interact with cellular pathways and molecular targets, potentially disrupting normal cellular functions and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
  • 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene
  • 3-Hydroxy-2,4-dimethoxy-7,8-methylenedioxyphenanthrene

Uniqueness

10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenanthrene derivatives.

Properties

CAS No.

62409-72-7

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

10-hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile

InChI

InChI=1S/C19H17NO5/c1-22-13-7-5-10-12(9-20)17(21)11-6-8-14(23-2)19(25-4)16(11)15(10)18(13)24-3/h5-8,21H,1-4H3

InChI Key

XEMSJTIGQZYRGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C(C(=C2C=C1)C#N)O)C=CC(=C3OC)OC)OC

Origin of Product

United States

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